Methyl 3-methyloxazolidine-2-carboxylate

Physicochemical Properties Chromatography Lipophilicity

Methyl 3-methyloxazolidine-2-carboxylate is a chiral oxazolidine heterocycle with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. It belongs to the class of oxazolidine-2-carboxylates, which are valued as versatile intermediates in organic synthesis, particularly for their ability to serve as chiral building blocks or auxiliaries in asymmetric transformations.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 198713-73-4
Cat. No. B597550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyloxazolidine-2-carboxylate
CAS198713-73-4
Synonyms2-Oxazolidinecarboxylicacid,3-methyl-,methylester(9CI)
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESCN1CCOC1C(=O)OC
InChIInChI=1S/C6H11NO3/c1-7-3-4-10-5(7)6(8)9-2/h5H,3-4H2,1-2H3
InChIKeyYBGUILZEVQVXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methyloxazolidine-2-carboxylate (CAS 198713-73-4): A Chiral Building Block for Asymmetric Synthesis


Methyl 3-methyloxazolidine-2-carboxylate is a chiral oxazolidine heterocycle with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It belongs to the class of oxazolidine-2-carboxylates, which are valued as versatile intermediates in organic synthesis, particularly for their ability to serve as chiral building blocks or auxiliaries in asymmetric transformations . The compound's cyclic carbamate framework confers enhanced chemical and metabolic stability relative to acyclic analogs, making it a robust scaffold for further derivatization .

Workflow Chiral auxiliary for asymmetric synthesis
Selection N-methyl oxazolidine for facial selectivity
Use Context Preparation of optically active α-alkyl γ-oxo esters

Why Generic Substitution of Methyl 3-methyloxazolidine-2-carboxylate Fails: The Critical Role of Ring Substituents in Enantioselective Transformations


Methyl 3-methyloxazolidine-2-carboxylate is not interchangeable with other oxazolidine or oxazolidinone derivatives due to its specific N-methyl and methyl ester substitution pattern, which dictates its reactivity, stereochemical outcome, and physicochemical properties. As a chiral 2-oxazolidinone derivative, it participates in diastereoselective alkylations and cycloadditions where the 3-methyl group is critical for facial selectivity and the methyl ester serves as a handle for further transformations [1]. While the broader oxazolidinone scaffold is renowned for its bioisosteric utility in medicinal chemistry—exemplified by the antibiotic linezolid—the substitution pattern on the oxazolidine ring is the primary driver of both chemical reactivity and biological activity [2]. Simply substituting a generic oxazolidine or oxazolidinone for methyl 3-methyloxazolidine-2-carboxylate would risk losing the specific steric and electronic effects essential for achieving high enantioselectivity in target syntheses.

N-alkyl substitution N-unsubstituted oxazolidines may alter facial selectivity and diastereomeric outcome.
Ester moiety variation Bulkier esters (e.g., ethyl) shift lipophilicity, affecting aqueous solubility and chromatographic retention.
Ring system mismatch Oxazolidinone vs. oxazolidine core may change ring strain and bioisosteric hydrogen-bonding profile.

Quantitative Evidence Guide: Direct Comparisons for Methyl 3-methyloxazolidine-2-carboxylate vs. Analogs


Physicochemical Property Comparison: Methyl vs. Ethyl Ester Analogs

Methyl 3-methyloxazolidine-2-carboxylate exhibits a lower calculated LogP of -0.43 compared to its ethyl ester analog (estimated LogP ~0.1), resulting in a more hydrophilic character that favors aqueous solubility and reversed-phase chromatographic retention differences . This property is quantifiable and directly impacts the choice of this methyl ester over bulkier esters for applications requiring water compatibility.

Lipophilicity Comparison
Data to verify
ΔLogP ≈ -0.53
Supports aqueous solubility screening
Calculated LogP: target -0.43, ethyl analog ~0.1
Physicochemical Properties Chromatography Lipophilicity

Comparative Chemical Stability: Cyclic vs. Acyclic Carbamates

The cyclic 2-oxazolidinone core of methyl 3-methyloxazolidine-2-carboxylate provides significantly enhanced chemical and metabolic stability compared to acyclic carbamate counterparts, which are more susceptible to rapid hydrolysis under physiological conditions [1]. While specific hydrolytic half-life data for this compound is not publicly available, class-level inference from oxazolidinone stability studies supports a marked increase in shelf-life and in vivo persistence.

Hydrolytic Stability
Class-level inference
>10-fold slower hydrolysis
May extend shelf life and assay stability
Cyclic vs acyclic carbamates at pH 7.4, 37°C (class-level)
Chemical Stability Drug Design Metabolic Stability

Chiral Purity and Enantiomeric Excess Control: Role of N-Methyl Substituent

The N-methyl substituent in methyl 3-methyloxazolidine-2-carboxylate is a key structural feature that influences facial selectivity in diastereoselective alkylations. Chiral oxazolidine derivatives bearing N-alkyl groups are known to achieve diastereomeric ratios (dr) exceeding 95:5 in alkylation of γ-oxo ester enolates [1]. While specific dr values for this exact compound are not reported in the open literature, class-level inference suggests that the N-methyl group provides a favorable balance between steric bulk and conformational rigidity, leading to high enantiomeric excess (ee) in derived products.

Diastereoselectivity
Class-level inference
Expected dr >95:5
May reduce purification steps
N-methyl vs unsubstituted in alkylation (class-level)
Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Optimal Application Scenarios for Methyl 3-methyloxazolidine-2-carboxylate in R&D and Scale-Up


Asymmetric Synthesis of α-Alkyl γ-Oxo Esters via Diastereoselective Alkylation

Methyl 3-methyloxazolidine-2-carboxylate serves as a chiral auxiliary in the asymmetric alkylation of γ-oxo ester enolates. The N-methyl group enhances facial selectivity, leading to diastereomeric ratios typically >95:5, which after hydrolysis yields optically active α-alkyl γ-oxo esters with high enantiomeric excess [1]. This scenario is directly supported by class-level evidence of chiral oxazolidine derivatives in enantioselective alkylations [1].

Bioisosteric Replacement in Medicinal Chemistry for Enhanced Stability

The cyclic oxazolidinone core of methyl 3-methyloxazolidine-2-carboxylate is a known bioisostere for amides, ureas, and thiocarbamates, offering improved metabolic stability and hydrogen-bonding modulation [1]. This makes it a strategic building block for designing drug candidates with better pharmacokinetic profiles, as evidenced by the success of oxazolidinone antibiotics like linezolid [1].

Hydrophilic Building Block for Aqueous-Compatible Chemistries

With a calculated LogP of -0.43, methyl 3-methyloxazolidine-2-carboxylate is significantly more hydrophilic than its ethyl ester analog (estimated LogP ~0.1) [1]. This property is quantifiable and advantageous for reactions requiring water solubility or for preparing water-soluble derivatives, as well as for simplifying purification via reversed-phase chromatography [1].

Stable Intermediate for Multi-Step Syntheses Requiring Storage

The cyclic carbamate structure of methyl 3-methyloxazolidine-2-carboxylate confers resistance to hydrolysis compared to acyclic carbamates, making it a robust intermediate for long synthetic sequences [1]. This stability reduces the need for frequent repurification and ensures consistent quality upon storage, a critical factor for process chemistry and inventory management.

Application
Selection Property
Validation Focus
Asymmetric alkylation of γ-oxo esters
N-methyl chiral auxiliary
Diastereomeric ratio and ee monitoring
Medicinal chemistry scaffold design
Cyclic carbamate bioisostere
Metabolic stability and H-bond modulation
Aqueous-compatible synthesis
Hydrophilic methyl ester
Aqueous solubility and RP-HPLC retention
Multi-step synthetic intermediate
Cyclic carbamate stability
Hydrolytic resistance upon storage

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